An In-depth Technical Guide to 1,3,5-Trifluoro-2,4,6-triiodobenzene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1,3,5-Trifluoro-2,4,6-triiodobenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Trifluoro-2,4,6-triiodobenzene is a halogenated aromatic compound with a unique molecular architecture that makes it a cornerstone in supramolecular chemistry and materials science.[1] Its symmetrically substituted benzene ring, featuring three electron-withdrawing fluorine atoms and three large, polarizable iodine atoms, gives rise to its potent halogen bonding capabilities.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3,5-Trifluoro-2,4,6-triiodobenzene, detailed experimental protocols for its synthesis, and a discussion of its current and potential applications, particularly in the realm of crystal engineering and drug development.
Core Physical and Chemical Properties
1,3,5-Trifluoro-2,4,6-triiodobenzene is a solid at room temperature with a high melting point and boiling point, indicative of strong intermolecular forces in the solid state.[2] It is sparingly soluble in water but shows good solubility in a range of organic solvents.[3][4]
Physical Properties
A summary of the key physical properties of 1,3,5-Trifluoro-2,4,6-triiodobenzene is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆F₃I₃ | [5][6] |
| Molecular Weight | 509.77 g/mol | [5][7] |
| Appearance | White to off-white crystalline solid | [8] |
| Melting Point | 152 °C | |
| Boiling Point | 352.4 °C at 760 mmHg | [2] |
| Density | 3.218 g/cm³ (for 1,3,5-triiodobenzene) | [8] |
Solubility
The solubility of 1,3,5-Trifluoro-2,4,6-triiodobenzene has been systematically studied in various organic solvents at different temperatures. The mole fraction solubility increases with temperature in all tested solvents.
| Solvent | Solubility (Mole Fraction, x) at 298.15 K (25 °C) |
| Methanol | 0.00131 |
| Ethanol | 0.00234 |
| Acetone | 0.0445 |
| Toluene | 0.0278 |
| Ethyl Acetate | 0.0333 |
| 1,4-Dioxane | 0.0411 |
| 1,2-Dichloroethane | 0.0212 |
| Acetonitrile | 0.0118 |
| Tetrahydrofuran | 0.0523 |
| 1-Propanol | 0.00312 |
| 2-Propanol | 0.00287 |
| n-Hexane | 0.00102 |
Data extracted from the Journal of Chemical & Engineering Data.[3]
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1,3,5-Trifluoro-2,4,6-triiodobenzene.
| Spectroscopy | Data |
| ¹⁹F NMR | δ -69.90 ppm (in CDCl₃, 235 MHz) |
| FT-IR (KBr) | 1561, 1401, 1325, 1048, 704, 652 cm⁻¹ |
Chemical Properties and Reactivity
The most prominent chemical feature of 1,3,5-Trifluoro-2,4,6-triiodobenzene is its ability to act as a potent halogen bond donor.[1] This property is attributed to the electron-withdrawing nature of the fluorine atoms, which enhances the electrophilic character of the iodine atoms.
Halogen Bonding
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (the donor) and interacts with a Lewis base (the acceptor). In 1,3,5-Trifluoro-2,4,6-triiodobenzene, the iodine atoms are the halogen bond donors. This directional interaction is a powerful tool in crystal engineering, enabling the predictable assembly of supramolecular structures.[9]
The logical relationship for the formation of a halogen bond with a generic Lewis base is depicted below.
Caption: Halogen bond formation between 1,3,5-Trifluoro-2,4,6-triiodobenzene and a Lewis base.
Experimental Protocols
Synthesis of 1,3,5-Trifluoro-2,4,6-triiodobenzene
A common method for the synthesis of 1,3,5-Trifluoro-2,4,6-triiodobenzene is the iodination of 1,3,5-trifluorobenzene.
Materials:
-
1,3,5-Trifluorobenzene
-
Potassium iodide (KI)
-
Periodic acid (HIO₄) or a periodate salt
-
Concentrated sulfuric acid (H₂SO₄)
-
Ether (or other suitable organic solvent for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a reaction vessel, a mixture of periodic acid and concentrated sulfuric acid is prepared and cooled to 0 °C in an ice bath.
-
Potassium iodide is slowly added to the stirring mixture.
-
1,3,5-Trifluorobenzene is then added dropwise to the cooled, dark-colored mixture.
-
After the addition is complete, the reaction mixture is heated to 70 °C for several hours.
-
The reaction is monitored for completion (e.g., by TLC or GC).
-
Once complete, the mixture is cooled to room temperature and poured into ice water.
-
The aqueous mixture is extracted with ether.
-
The combined organic phases are washed sequentially with saturated aqueous sodium bicarbonate, aqueous sodium thiosulfate, and distilled water.
-
The organic phase is dried over anhydrous sodium sulfate.
-
The solvent is removed by evaporation to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent to obtain a white powdery product.
References
- 1. nbinno.com [nbinno.com]
- 2. 1,3,5-Trifluoro-2,4,6-triiodobenzene | 84322-56-5 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,3,5-Trifluoro-2,4,6-triiodobenzene, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 5. 1,3,5-Trifluoro-2,4,6-triiodobenzene | C6F3I3 | CID 3852430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 1,3,5-Trifluoro-2,4,6-triiodobenzene [myskinrecipes.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 1,3,5-Trifluoro-2,4,6-triiodobenzene–piperazine (2/1) - PMC [pmc.ncbi.nlm.nih.gov]
